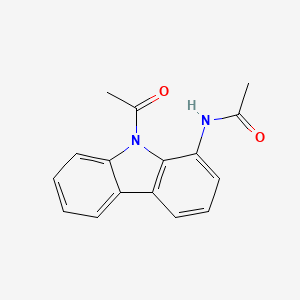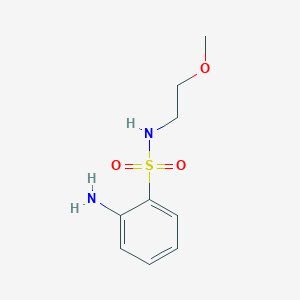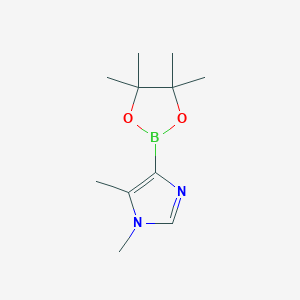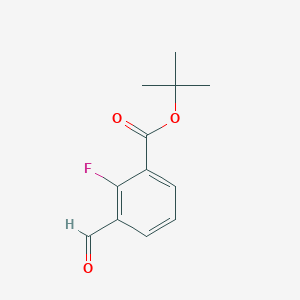![molecular formula C7H4N4 B13919418 Imidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13919418.png)
Imidazo[1,2-B]pyridazine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-B]pyridazine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-B]pyridazine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold for drug development, particularly in the treatment of inflammatory and autoimmune diseases .
Preparation Methods
The synthesis of imidazo[1,2-B]pyridazine-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Bromination: 3-amino-6-bromopyridazine is dissolved in a suitable solvent and subjected to bromination using a bromination reagent to obtain a brominated intermediate.
Cyclization: The brominated intermediate is then treated with a catalyst and a ring-closing reagent to form the imidazo[1,2-B]pyridazine core structure.
Nitrile Introduction:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Imidazo[1,2-B]pyridazine-7-carbonitrile undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced with other functional groups using appropriate nucleophiles.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with potential biological activities.
Scientific Research Applications
Imidazo[1,2-B]pyridazine-7-carbonitrile has been extensively studied for its applications in various scientific fields :
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It has been investigated as a potential therapeutic agent for treating autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Industry: The compound’s unique properties make it suitable for use in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of imidazo[1,2-B]pyridazine-7-carbonitrile involves its interaction with specific molecular targets and pathways . For example, it acts as an inhibitor of the interleukin-17A (IL-17A) pathway, which plays a crucial role in the inflammatory response. By inhibiting IL-17A, the compound can reduce inflammation and tissue damage associated with autoimmune diseases. The molecular targets include the IL-17 receptor and associated signaling proteins, leading to the suppression of pro-inflammatory cytokine production.
Comparison with Similar Compounds
Imidazo[1,2-B]pyridazine-7-carbonitrile can be compared with other similar compounds in the imidazopyridine family :
Imidazo[1,2-a]pyridine: Known for its anticancer and antimicrobial activities, this compound has a different ring fusion pattern compared to imidazo[1,2-B]pyridazine.
Imidazo[1,5-a]pyridine: This compound is used in the development of optoelectronic devices and sensors due to its unique optical properties.
Imidazo[4,5-b]pyridine: Exhibits antiviral and anti-inflammatory activities, with a distinct structural arrangement that influences its biological activity.
The uniqueness of this compound lies in its specific inhibition of the IL-17A pathway, making it a promising candidate for the treatment of autoimmune diseases.
Properties
Molecular Formula |
C7H4N4 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
imidazo[1,2-b]pyridazine-7-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-4-6-3-7-9-1-2-11(7)10-5-6/h1-3,5H |
InChI Key |
OAQFIXDKTZYDRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C=C(C=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B13919335.png)
![2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13919343.png)


![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol;oxalic acid](/img/structure/B13919354.png)

![4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13919361.png)
![7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid](/img/structure/B13919365.png)

![5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol](/img/structure/B13919383.png)



![tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13919429.png)
